molecular formula C6H7ClN4O B1621594 2-Chloro-6-methylpyrimidine-4-carbohydrazide CAS No. 89598-84-5

2-Chloro-6-methylpyrimidine-4-carbohydrazide

Cat. No. B1621594
CAS RN: 89598-84-5
M. Wt: 186.6 g/mol
InChI Key: GVKXWHDKTUTPGS-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C6H7ClN4O and a molecular weight of 186.6 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of pyrimidine analogs, such as 2-Chloro-6-methylpyrimidine-4-carbohydrazide, has been reported to occur through the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylpyrimidine-4-carbohydrazide can be represented by the InChI string: InChI=1S/C6H6ClN3/c1-3-2-4 (6)9-5 (7)8-3/h2H,1H3, (H2,7,8,9) .


Chemical Reactions Analysis

Pyrimidines, including 2-Chloro-6-methylpyrimidine-4-carbohydrazide, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methylpyrimidine-4-carbohydrazide include a molecular formula of C6H7ClN4O and a molecular weight of 186.6 .

Scientific Research Applications

  • Summary of the Application : 2-anilinopyrimidines are synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . These compounds have potential bioactivity and are known for their fungicidal and pesticidal properties. Some derivatives have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
  • Methods of Application or Experimental Procedures : The synthesis involves a microwave-assisted reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. The substituents on the aniline have a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : The use of microwave conditions significantly reduces the reaction time from several hours to a few minutes or seconds compared to conventional heating. Moreover, fewer by-products are formed in microwave-assisted reactions .

properties

IUPAC Name

2-chloro-6-methylpyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c1-3-2-4(5(12)11-8)10-6(7)9-3/h2H,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXWHDKTUTPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384118
Record name 2-chloro-6-methylpyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyrimidine-4-carbohydrazide

CAS RN

89598-84-5
Record name 2-chloro-6-methylpyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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